An In-depth Technical Guide to 3-(Benzyloxy)benzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Benzyloxy)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzonitrile, a member of the aromatic nitrile family, is a versatile organic compound characterized by the presence of a benzyloxy group and a nitrile moiety on a benzene ring. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial building block for compounds with desirable pharmacological and physicochemical properties. The benzyloxy group can confer increased lipophilicity, potentially enhancing the ability of a molecule to traverse biological membranes, while the nitrile group is a versatile precursor to other key functional groups such as amines, carboxylic acids, and amides.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 3-(Benzyloxy)benzonitrile, offering valuable insights for researchers and professionals in drug discovery and chemical development.
Physicochemical Properties
While extensive experimental data for 3-(Benzyloxy)benzonitrile is not widely published, its basic properties can be summarized from available sources and by comparison with related compounds.
| Property | Value | Source(s) |
| CAS Number | 61147-43-1 | [1] |
| Molecular Formula | C₁₄H₁₁NO | [2] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| Physical State | Colorless oil or solid | [3] |
| IUPAC Name | 3-(phenylmethoxy)benzonitrile | [2] |
Note: Specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. It is recommended to determine these properties empirically for any specific batch.
Synthesis of 3-(Benzyloxy)benzonitrile
The most common and well-established method for the synthesis of 3-(Benzyloxy)benzonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide generated from 3-hydroxybenzonitrile.
Reaction Scheme
Caption: Williamson ether synthesis of 3-(Benzyloxy)benzonitrile.
Step-by-Step Experimental Protocol
The following protocol is adapted from a documented synthesis of 3-(Benzyloxy)benzonitrile.[3]
-
Reactant Preparation: In a suitable reaction vessel, combine 3-hydroxybenzonitrile (1.0 eq), benzyl chloride (1.1 eq), and potassium carbonate (1.0 eq).
-
Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Stir the mixture at room temperature for 42 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with a 1:1 solution of ethyl acetate and hexanes.
-
Wash the organic layer twice with a 5% aqueous solution of sodium carbonate (Na₂CO₃) and then with brine acidified with 1M HCl.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by flash chromatography on silica gel using a 15% ethyl acetate in hexanes eluent to yield 3-(Benzyloxy)benzonitrile as a colorless oil.
Chemical Reactivity
The chemical behavior of 3-(Benzyloxy)benzonitrile is dictated by the interplay of its three key structural components: the aromatic ring, the nitrile group, and the benzyloxy ether linkage.
Reactions of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(benzyloxy)benzoic acid) via an intermediate amide.
-
Reduction: The nitrile group can be reduced to a primary amine (3-(benzyloxy)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.[4]
Reactions Involving the Benzyloxy Group
The benzyloxy group is generally stable but can be cleaved under certain conditions.
-
Hydrogenolysis: The benzyl ether linkage can be cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) to yield 3-hydroxybenzonitrile. This reaction is a common deprotection strategy in organic synthesis.
Reactions of the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-director, while the nitrile group is a meta-director. The substitution pattern will depend on the reaction conditions and the nature of the electrophile.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 3-(Benzyloxy)benzonitrile.
-
¹H NMR Spectroscopy: A synthesis report provides the following ¹H NMR data in CDCl₃: δ 7.43-7.31 (m, 6H), 7.26-7.17 (m, 3H), 5.08 (m, 2H, AB).[3] The multiplet between 7.43 and 7.17 ppm corresponds to the aromatic protons of both the benzonitrile and benzyl rings. The signal at 5.08 ppm is characteristic of the benzylic methylene (-CH₂-) protons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the nitrile group (C≡N stretch) typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic rings and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 209. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.[5]
Applications in Research and Development
3-(Benzyloxy)benzonitrile is a valuable building block in the synthesis of various high-value compounds.
Pharmaceutical and Medicinal Chemistry
This compound is a key intermediate in the synthesis of pharmacologically active heterocyclic compounds.
-
Azetidinones (β-lactams): Benzyloxy-containing precursors are instrumental in the synthesis of 3-benzyloxy-substituted azetidinones, which are core structures in many antibiotics.[1]
-
Alkaloids: 3-(Benzyloxy)benzonitrile has been used in the total synthesis of natural phenolic benzo[c]phenanthridine alkaloids like oxyterihanine.[1]
Materials Science
The unique electronic and structural features of benzonitrile derivatives make them promising candidates for applications in materials science.
-
Optoelectronics and Nanoelectronics: The combination of an electron-withdrawing nitrile group and a benzyloxy substituent can lead to molecules with interesting charge-transfer properties. Analogous compounds like 4-benzyloxy-3-methoxybenzonitrile have been investigated for their potential in nanoelectronics due to the ability of the cyano group to coordinate with transition metals, which can enhance nonlinear optical properties.[1][6]
-
Liquid Crystals: The rod-like molecular shape of compounds containing benzyloxy and nitrile functionalities suggests their potential for use as liquid crystals.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(Benzyloxy)benzonitrile is not widely available. Therefore, it is crucial to handle this compound with the same precautions as other aromatic nitriles. Based on the safety data for benzonitrile and related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Aromatic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[7] In case of exposure, seek immediate medical attention.
Conclusion
3-(Benzyloxy)benzonitrile is a chemically versatile and synthetically valuable compound with significant potential in drug discovery and materials science. Its synthesis via the Williamson ether reaction is well-established, and its reactivity, stemming from the nitrile and benzyloxy functional groups, allows for a wide range of chemical transformations. While there is a need for more comprehensive public data on its physicochemical and spectroscopic properties, the available information, coupled with an understanding of the chemistry of related compounds, provides a solid foundation for its use in research and development. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like 3-(Benzyloxy)benzonitrile is set to increase.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
3-(Benzyloxy)benzonitrile | C14H11NO | CID 561329 - PubChem. [Link]
-
The Role of Benzonitrile in Advanced Coatings and Materials Science - Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile - Cole-Parmer. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
benzonitrile - Chemister.ru. [Link]
-
3-Benzyl-benzonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate. [Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P
-
H NMR Spectroscopy - University of Regensburg. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites - Wiley Online Library. [Link]
-
Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC - NIH. [Link]
-
1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI... | Download Scientific Diagram - ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]
-
Interpretation of mass spectra - University of Arizona. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid - Wiley Online Library. [Link]
-
Information from Mass Spectrometry - chemconnections. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
3-(benzyloxy)benzonitrile (1 x 100 mg) - Reagentia. [Link]
-
4-Benzyloxy-3-methoxybenzonitrile - PMC - NIH. [Link]
-
Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons - ResearchGate. [Link]
-
Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Royal Society of Chemistry. [Link]
-
benzonitrile - Stenutz. [Link]
-
Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations | ACS Omega. [Link]
-
3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Benzyloxy)benzonitrile | C14H11NO | CID 561329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemconnections.org [chemconnections.org]
- 6. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
